2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one

Description

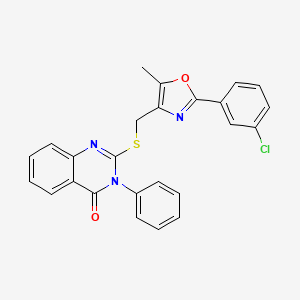

This compound is a quinazolin-4(3H)-one derivative featuring a 3-phenyl substituent at position 3 and a thioether-linked 2-(3-chlorophenyl)-5-methyloxazole moiety at position 2. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and antimicrobial effects . The thioether bridge (S-CH₂) likely influences solubility and intermolecular interactions, such as van der Waals forces or hydrogen bonding .

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O2S/c1-16-22(27-23(31-16)17-8-7-9-18(26)14-17)15-32-25-28-21-13-6-5-12-20(21)24(30)29(25)19-10-3-2-4-11-19/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXJXPZNDCDHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one (CAS Number: 1114645-94-1) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.0 g/mol. The structure includes a quinazoline core substituted with a thioether and an oxazole moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: MTT Assay Results

In vitro studies using the MTT assay revealed that the compound exhibited potent cytotoxicity against MDA-MB-231 cells with an IC50 value that suggests significant anticancer potential. Comparative analysis with standard drugs like paclitaxel showed that certain analogues of this quinazoline derivative had enhanced efficacy .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15.0 | |

| Compound B | HepG2 | 12.5 | |

| Paclitaxel | MDA-MB-231 | 10.0 |

Antimicrobial Activity

The presence of substituted aromatic rings and thiol groups in quinazoline derivatives has been linked to antimicrobial activity. The compound was screened against various bacterial strains, demonstrating notable inhibition of growth, particularly in Gram-positive bacteria.

Research Findings

In a study assessing the antimicrobial efficacy of several quinazoline derivatives, this specific compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

Quinazoline derivatives have also been explored for their ability to inhibit specific enzymes involved in cancer progression and metabolic pathways. Preliminary data suggest that this compound may act as an inhibitor of fatty acid synthase (FAS), which is crucial in lipid metabolism and is often overexpressed in cancer cells.

Enzyme Inhibition Study

The inhibition of FAS was evaluated through in vitro assays, showing that the compound could reduce FAS activity significantly compared to control groups. This positions it as a potential therapeutic agent in metabolic disorders and cancer treatment .

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one exhibit significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.95 μg/mL |

| Escherichia coli | 3.90 μg/mL |

| Candida albicans | 2.50 μg/mL |

| Aspergillus niger | 1.50 μg/mL |

These findings suggest that the compound could be developed as a potent antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Potential

Recent studies have highlighted the anticancer properties of quinazolinone derivatives. The compound has shown promise as an inhibitor of various cancer cell lines, including breast and prostate cancer cells.

A study reported that related quinazolinone compounds exhibited IC50 values in the low micromolar range against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer (MCF-7) | 5.0 |

| Prostate Cancer (PC-3) | 6.5 |

| Melanoma (A375) | 4.8 |

The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cell proliferation and survival.

Neuroprotective Effects

Some derivatives of quinazolinones have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The structural characteristics of this compound may confer protective effects against oxidative stress and neuronal apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activities and synthesis pathways of quinazolinone derivatives:

- A study published in Egyption Journal of Chemistry detailed the synthesis and antimicrobial evaluation of various quinazolinones, reporting significant antibacterial and antifungal activities against clinical isolates .

- Research featured in MDPI highlighted the anticancer potential of quinazoline derivatives, emphasizing their role as inhibitors in various cancer types .

- A comprehensive review published in Frontiers in Pharmacology discussed recent advances in quinazoline derivatives, noting their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogs from diverse chemical classes:

Key Structural and Functional Comparisons

Core Heterocycle Differences: The target compound’s quinazolinone core is distinct from the pyrimidinone (I-23) and thienopyrimidinone (SY134257) cores. Quinazolinones are more rigid and planar, favoring interactions with aromatic residues in enzyme binding pockets, whereas thienopyrimidinones offer enhanced electron delocalization .

In SY134257, it is attached to a thienopyrimidinone, which may alter binding kinetics compared to the oxazole-linked target compound . Thioether vs. Mercapto Groups: The target’s thioether bridge (S-CH₂) contrasts with the mercapto (-SH) group in SY134256. Thioethers are less reactive but more lipophilic, which could enhance membrane permeability .

Photochemical vs.

Synthetic Accessibility: Pyrimidinone derivatives like I-23 achieve high yields (86%), suggesting efficient synthetic routes.

Research Implications and Gaps

- Noncovalent Interactions: Computational tools like Multiwfn and noncovalent interaction (NCI) analysis could elucidate how the target compound’s substituents influence electron density distributions and binding modes.

- Biological Data: No evidence provides IC₅₀ values, solubility, or stability data for the target compound. Future studies should prioritize these metrics alongside structural analogs.

- Substituent Optimization: Comparing the 3-chlorophenyl group’s position (oxazole vs. thienopyrimidinone) could refine structure-activity relationships for specific therapeutic targets.

Q & A

Q. What are the key methodological considerations for synthesizing 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one?

Synthesis involves multi-step protocols, including cyclocondensation of precursors and thioether bond formation. Critical factors include:

- Temperature control : Optimal ranges (e.g., 70–80°C) to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction efficiency .

- Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve yield and selectivity .

- Purification : Recrystallization in aqueous acetic acid ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=S, C=O) through characteristic absorption bands .

Q. How is purity validated during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects intermediates .

- Melting Point Analysis : Sharp melting ranges confirm crystalline purity .

- Elemental Analysis : Matches experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with analogous compounds (e.g., triazole or oxadiazole derivatives) .

- X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement to resolve ambiguities in bond lengths/angles .

- Computational Modeling : Density Functional Theory (DFT) predicts vibrational frequencies and NMR chemical shifts for validation .

Q. What strategies optimize reaction conditions to improve yield and selectivity?

- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst loading .

- Microwave-Assisted Synthesis : Reduces reaction time and enhances regioselectivity in heterocycle formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for specific bond-forming steps .

Q. How can computational methods predict the biological activity of this compound?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate physicochemical properties (e.g., logP, polar surface area) with bioactivity .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles (e.g., bioavailability, blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.